1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one
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Overview
Description
1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a propanone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of 4-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the propanone group to the benzene ring. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield 1-(4-Nitro-2-(bromomethyl)phenyl)propan-2-one, while reduction of the bromomethyl group can produce 1-(4-Amino-2-methylphenyl)propan-2-one .
Scientific Research Applications
1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-2-methylphenyl)propan-2-one
- 1-(4-Amino-2-chloromethyl)phenyl)propan-2-one
- 1-(4-Amino-2-(hydroxymethyl)phenyl)propan-2-one
Uniqueness
1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which can undergo specific reactions not possible with other substituents. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[4-amino-2-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)4-8-2-3-10(12)5-9(8)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
NYPNHDATQXXRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)N)CBr |
Origin of Product |
United States |
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